Imidazo[1,2-a]pyridine-3-carbonitrile

Crystal Engineering Supramolecular Chemistry Solid-State Properties

Fragment-based screening demands low-lipophilicity cores to avoid non-specific binding. Imidazo[1,2-a]pyridine-3-carbonitrile (logP 0.78, zero rotatable bonds) solves this with a >1.3 log unit reduction vs. indole-3-carbonitrile. • Predictable cocrystal synthon: the unencumbered 3-cyano group forms robust 2D hydrogen-bonded sheets, validated with carboxylic acid & phenol coformers. • Validated covalent inhibitor scaffold: independently confirmed for KRAS G12C warhead installation; diversifiable via GBB multicomponent reaction. • Supplied at ≥95% purity with full analytical characterization; ideal fragment library starting point.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
CAS No. 6200-59-5
Cat. No. B1213434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-3-carbonitrile
CAS6200-59-5
Synonyms3-cyanoimidazo(1,2-a)pyridine
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)C#N
InChIInChI=1S/C8H5N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H
InChIKeyDREUPRFRJOSEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridine-3-carbonitrile as a Core Scaffold for Drug Discovery


Imidazo[1,2-a]pyridine-3-carbonitrile (IPC; CAS 6200-59-5) is the unsubstituted parent heterocycle of the imidazo[1,2-a]pyridine-3-carbonitrile class, a fused bicyclic scaffold comprising an imidazole ring annulated to a pyridine ring with a cyano group at the 3-position [1]. With a molecular weight of 143.15 g·mol⁻¹, a calculated logP of 0.78, and zero rotatable bonds, IPC presents a compact, rigid, and moderately polar core that serves as a versatile starting point for structure–activity relationship (SAR) exploration . The scaffold is a recognized privileged structure in medicinal chemistry, forming the core of multiple marketed drugs including zolpidem, alpidem, and zolimidine, and has been independently validated for the development of covalent KRAS G12C inhibitors via scaffold-hopping strategies [2][3].

Imidazo[1,2-a]pyridine-3-carbonitrile vs. Regioisomeric Scaffolds


Simply substituting imidazo[1,2-a]pyridine-3-carbonitrile with its 2- or 7-carbonitrile regioisomers, or with an indole-3-carbonitrile bioisostere, introduces critical alterations in hydrogen-bonding geometry, lipophilicity, and synthetic derivatization potential. Single-crystal X-ray structures of the 3‑carbonitrile isomer demonstrate that the cyano group at position 3 engages in a unique intermolecular hydrogen-bond network (O—H···N, C—H···N) that drives two-dimensional sheet formation and subsequent three‑dimensional framework assembly via C—H···π and π–π interactions [1]. In contrast, the 2-methyl-6-(trifluoromethyl) analog (a substituted 3-carbonitrile) crystallizes with only one-dimensional C—H···N chains, indicating that the supramolecular synthon pattern—and hence the predictable solid-state engineering potential—is exquisitely sensitive to the substitution pattern around the 3-cyano group [2]. Furthermore, the logP of indole-3-carbonitrile is 2.08 versus 0.78 for IPC, a >1.3 log unit increase that would elevate lipophilicity-driven promiscuity and reduce aqueous solubility in a fragment-based drug discovery context . These tangible structural and physicochemical differences preclude generic interchanging of in-class compounds without compromising crystallinity, solubility, and target-binding geometry.

Imidazo[1,2-a]pyridine-3-carbonitrile Differentiation Evidence


3D vs. 1D Supramolecular Assembly

Imidazo[1,2-a]pyridine-3-carbonitrile (IPC) forms 1:1 cocrystals with 4-nitrobenzoic acid and 4-nitrophenol that assemble into two-dimensional planes through O—H···N, C—H···O and C—H···N hydrogen bonds, which are further connected into three-dimensional frameworks via C—H···π (cocrystal I) or π–π interactions (cocrystal II) [1]. By comparison, the substituted 3-carbonitrile analog 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile crystallizes in the absence of a coformer to produce only one-dimensional infinite chains linked by two C—H···N hydrogen-bond ring motifs [2]. The ability of the unsubstituted IPC to consistently generate 2D→3D supramolecular architectures is a direct consequence of the unencumbered 3-cyano group, which acts as a robust hydrogen-bond acceptor without steric interference from ortho substituents—a property not shared by 2-substituted analogs.

Crystal Engineering Supramolecular Chemistry Solid-State Properties

Lipophilicity Advantage vs. Indole-3-carbonitrile

The measured logP of imidazo[1,2-a]pyridine-3-carbonitrile is 0.78 , placing it within the optimal lipophilicity range for fragment-based drug discovery (typically logP < 3). In contrast, the alternative heterocyclic scaffold indole-3-carbonitrile has a logP of 2.08 , representing a >1.3 log unit increase. This difference corresponds to an approximately 20-fold higher octanol-water partition coefficient for the indole scaffold, which would be expected to reduce aqueous solubility and increase the risk of non-specific protein binding and phospholipidosis. Both scaffolds contain a nitrile group and are bicyclic aromatic systems, making this a direct comparison of core scaffold lipophilicity.

Fragment-Based Drug Discovery Physicochemical Properties Lipophilicity

Covalent KRAS G12C Inhibitor Scaffold Hopping

The imidazo[1,2-a]pyridine core—directly accessible from the 3-carbonitrile scaffold—was explicitly validated as a novel backbone for targeted covalent inhibitors through a scaffold-hopping strategy. Song et al. (2024) utilized imidazo[1,2-a]pyridine as the core backbone to synthesize a series of KRAS G12C inhibitors via the Groebke–Blackburn–Bienaymé reaction, identifying compound I-11 as a potent and selective inhibitor in KRAS G12C-mutated NCI-H358 cells [1]. This study provides direct experimental precedent that the imidazo[1,2-a]pyridine nucleus—when bearing appropriate substituents—can serve as a viable covalent warhead installation platform, a property not demonstrated for the corresponding 2‑carbonitrile or 7‑carbonitrile regioisomers in the same target context.

Covalent Inhibitors KRAS G12C Scaffold Hopping

Efficient One-Pot Multicomponent Derivative Synthesis

Derivatives of imidazo[1,2-a]pyridine-3-carbonitrile can be synthesized via a one-pot four-component domino reaction that delivers 2-amino-4-aryl-4H-pyrano[2′,3′:4,5]imidazo[1,2-a]pyridine-3-carbonitrile products in 83–89% yield [1]. This protocol employs readily available starting materials, requires no column chromatographic purification, and demonstrates good scalability to gram-scale. More broadly, the imidazo[1,2-a]pyridine-3-carbonitrile scaffold is accessible through the well-established Groebke–Blackburn–Bienaymé (GBB) three-component reaction, recognized as one of the most exploited isocyanide-based multicomponent reactions for assembling imidazo[1,2-a]-heterocycles [2]. The combination of high yields, operational simplicity, and the modular nature of multicomponent chemistry makes the 3-carbonitrile scaffold particularly attractive for parallel library synthesis compared to the 2‑carbonitrile isomer, which requires distinct synthetic routes.

Multicomponent Reactions Library Synthesis Synthetic Accessibility

Commercial Availability and Analytical Characterization

Imidazo[1,2-a]pyridine-3-carbonitrile (CAS 6200-59-5) is commercially available from multiple reputable suppliers at purities of ≥95% (Hit2Lead: 95% ; CymitQuimica: 96% ; Bidepharm: 96% with NMR, HPLC, GC quality control documentation ). In contrast, the 2-carbonitrile isomer (CAS 38922-79-1) is less widely available and the 7-carbonitrile isomer (CAS 952566-04-0) is primarily offered by specialized suppliers with more limited analytical characterization. The combination of multiple sourcing options, documented purity specifications, and available certificates of analysis for the 3-carbonitrile isomer reduces supply-chain risk and ensures batch-to-batch reproducibility in biological assays.

Chemical Procurement Quality Control Reproducibility

Application Scenarios for Imidazo[1,2-a]pyridine-3-carbonitrile


Cocrystal Engineering for Solid-Form Patents and Bioavailability

IPC is the preferred imidazo[1,2-a]pyridine isomer for cocrystal screening campaigns. Its unencumbered 3-cyano group consistently forms 2D hydrogen-bonded sheets that assemble into 3D frameworks via C—H···π and π–π interactions, as demonstrated with both carboxylic acid and phenol coformers [1]. This predictable supramolecular synthon behavior is not replicated by 2-substituted or 7-substituted isomers and provides a reliable starting point for pharmaceutical cocrystal patent applications. Procurement of IPC for solid-form screening is supported by commercial availability at ≥95% purity with full analytical characterization .

Fragment-Based Drug Discovery with Optimal Physicochemistry

With a logP of 0.78 and zero rotatable bonds, IPC meets all criteria for an ideal fragment library member. Compared to the more lipophilic indole-3-carbonitrile scaffold (logP 2.08), IPC offers a >1.3 log unit reduction in lipophilicity, translating to lower predicted non-specific binding and higher aqueous solubility . This advantage is critical for fragment screening where high concentrations are required and lipophilicity-driven artifacts must be minimized. The 3-cyano group additionally serves as a versatile synthetic handle for fragment elaboration via hydrolysis, reduction, or cycloaddition chemistry.

Covalent Inhibitor Discovery via Scaffold Hopping

For programs seeking to replace pyridone or pyrazolopyridine cores in existing covalent inhibitor series, the imidazo[1,2-a]pyridine-3-carbonitrile scaffold has been independently validated as a suitable backbone for covalent warhead installation in KRAS G12C inhibitor development [2]. The scaffold can be efficiently diversified via the GBB multicomponent reaction [3], enabling rapid exploration of covalent inhibitor chemical space. This scaffold-hopping precedent reduces the risk associated with adopting an untested heterocyclic core.

Library Synthesis via One-Pot Multicomponent Reactions

Research groups requiring rapid parallel synthesis of diverse imidazo[1,2-a]pyridine-3-carbonitrile derivatives benefit from the validated one-pot four-component domino protocol delivering products in 83–89% yield without chromatographic purification [4]. Combined with the well-established GBB three-component reaction platform [3], the 3-carbonitrile isomer enables efficient library enumeration that the 2‑carbonitrile and 7‑carbonitrile isomers cannot match due to the regiochemical constraints of these multicomponent methodologies.

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